Sodium ipodate, a radiopaque contrast agent, has emerged as a valuable tool in thyroid research. [] Originally designed for cholecystography (visualization of the gallbladder), [] sodium ipodate's capacity to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3) has broadened its research applications to encompass various aspects of thyroid hormone metabolism. [, ] Specifically, its ability to influence type I 5'-deiodinase (5'DI) activity has made it a key player in studying thyroid hormone regulation and dynamics. []
Ipodate is synthesized from iodine and phenolic compounds, resulting in a structure that allows for effective imaging capabilities. It falls under the category of iodinated contrast media, which are essential in diagnostic radiology for visualizing internal structures. Its classification as a non-ionic compound makes it less likely to cause adverse reactions compared to ionic counterparts.
The synthesis of Iopodic acid typically involves several steps, including:
The process is designed to yield reproducible results while minimizing impurities that could affect the compound's efficacy in clinical use.
Ipodate has a complex molecular structure characterized by:
The presence of iodine not only enhances imaging capabilities but also influences its biological interactions within the body.
Ipodate undergoes several significant chemical reactions:
These reactions are crucial for understanding the reactivity and stability of Iopodic acid in various environments .
The mechanism of action of Ipodate involves:
This dual action on both thyroid hormone metabolism and imaging makes Ipodate a valuable tool in both diagnostic and therapeutic settings.
Ipodate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a contrast agent while ensuring safety during medical procedures.
Ipodate is primarily utilized in medical imaging, specifically for:
Furthermore, ongoing research explores additional applications in pharmacology and biochemistry, particularly regarding its interactions with biomolecules .
Ipodate (chemical name: sodium 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoate) is an organoiodine compound with the molecular formula C₁₂H₁₂I₃N₂NaO₂ and a molecular weight of 619.94 g/mol. Its structure features a triiodinated benzene ring with iodine atoms at positions 2, 4, and 6, which confers radiopaque properties essential for its diagnostic applications. The absence of a substituent at position 5 enhances albumin binding, while the dimethylamidinyl group at position 3 contributes to its lipophilicity. The propanoic acid side chain facilitates solubility as a sodium salt (sodium ipodate) or calcium salt (calcium ipodate) [1] [9]. The high iodine content (≈61.4% by weight) enables effective X-ray attenuation. Crystallographic studies confirm a melting point of 168–169°C, and the sodium salt form predominates in pharmaceutical preparations [1] [9].
Table 1: Structural Descriptors of Ipodate
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂I₃N₂NaO₂ |
Molecular Weight | 619.94 g/mol |
Iodine Content | 61.4% |
Key Functional Groups | Triiodobenzene, dimethylamidinyl, propanoate |
Salt Forms | Sodium ipodate, Calcium ipodate |
Ipodate exerts potent inhibitory effects on iodothyronine deiodinases, particularly type I (DIO1) and type II (DIO2) 5'-deiodinases. These selenocysteine-containing enzymes catalyze the conversion of thyroxine (T₄) to biologically active triiodothyronine (T₃) via outer-ring deiodination. Ipodate competitively inhibits DIO1 in hepatic and renal tissues by binding to the enzyme’s active site, reducing T₃ production by up to 80% in the pituitary and cerebral cortex [1] [10]. The inhibition kinetics follow a non-competitive pattern for type II deiodinase in glial cells, with half-maximal inhibitory concentrations (EC₅₀) in the nanomolar range (≈0.4 nM). This action disrupts the feedback loop in the hypothalamic-pituitary-thyroid axis, indirectly suppressing thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH) secretion [1] [2]. Crucially, ipodate’s deiodinase blockade is reversible and dependent on intact actin polymerization, as cytoskeletal disruption abrogates enzyme inactivation [2] [7].
Beyond deiodinase inhibition, ipodate modulates thyroid hormone receptor (TR) interactions. In vitro studies demonstrate direct binding to nuclear T₃ receptors (NT₃R), though in vivo relevance remains debated. In thyroidectomized rat models, ipodate administration paradoxically enhanced T₃-mediated effects on mitochondrial α-glycerophosphate dehydrogenase (α-GPDH) activity in the liver, kidney, and heart. This suggests ipodate may act as a TR co-regulator rather than a pure antagonist. Specifically, ipodate amplified T₃-induced α-GPDH activity by 15–40% across tissues, indicating synergistic modulation of post-receptor signaling pathways. The absence of reduced enzyme activity in T₃-replaced rats refutes initial hypotheses of ipodate-NT₃R antagonism [3].
Ipodate is rapidly absorbed in the small intestine via passive diffusion, facilitated by its inherent lipophilicity. Absorption efficiency depends on bile salt availability in the duodenum, with high-fat diets enhancing bioavailability. Peak plasma concentrations occur within 2–4 hours post-ingestion. Upon entering systemic circulation, >99% of ipodate binds to serum albumin via the unsubstituted position 5 on its triiodinated ring. This high-affinity binding restricts free drug concentrations and enables transport to hepatic sites for metabolism. Protein binding also prolongs the compound’s visibility in radiographic imaging (up to 60 hours) [1] [5].
Ipodate undergoes extensive hepatic conjugation primarily via glucuronidation through the same metabolic pathways as bilirubin. The absence of a position-5 substituent facilitates hepatocyte uptake. Following glucuronidation, metabolites are actively secreted into bile. In canine models, sodium ipodate achieves biliary iodine concentrations of 12.9 ± 1.4 mg/mL within 3 hours—significantly higher than iopanoic acid (2.2 ± 0.55 mg/mL). Its choleretic effect (bile flow stimulation) is minimal (0.009 mL/μmol excreted) compared to agents like iodipamide (0.025 mL/μmol), promoting concentrated bile delivery. Excretion occurs predominantly via feces (≈65% of the dose), with renal clearance accounting for 35%. The low choleretic property is attributed to micelle integration facilitated by bile salts [1] [5] [8].
Table 2: Comparative Biliary Excretion of Cholecystographic Agents
Parameter | Sodium Ipodate | Iopanoic Acid |
---|---|---|
Max. Biliary [I] (mg/mL) | 12.9 ± 1.4 | 2.2 ± 0.55 |
3-Hour Cumulative Excretion | High | 5-fold lower |
Choleretic Effect (mL/μmol) | 0.009 | 0.015 |
Primary Excretion Route | Biliary (65%) | Biliary (60%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1